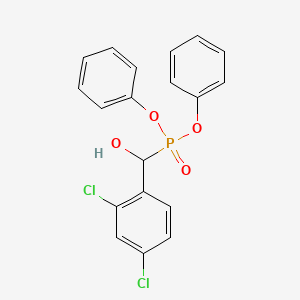
(2,4-Dichlorophenyl)-diphenoxyphosphorylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorophenyl)-diphenoxyphosphorylmethanol (2,4-D) is a synthetic organophosphate compound that has been widely used in the laboratory for various scientific and industrial applications. It is a white, odorless crystalline solid that is soluble in water and has a melting point of about 60 °C. 2,4-D is an effective insecticide, herbicide, and fungicide, and has been used in a variety of applications, including agriculture, forestry, and public health. It is also used in the manufacture of pharmaceuticals, dyes, and other industrial chemicals.
科学的研究の応用
Crystal Engineering in Gem-Alkynol Family
The study of the structures of para-substituted derivatives of diphenylethynylmethanol, including di(4-chlorophenyl)ethynylmethanol, provides insights into crystal engineering. These compounds, analyzed using X-ray and neutron diffraction, demonstrate how weak interactions like hydrogen bonds and halogen interactions stabilize the structures despite steric hindrance preventing strong O-H...O hydrogen bonds (Bilton et al., 2000).
Analysis of Global Trends in Herbicide Toxicity Studies
This scientometric review summarizes the rapid advancements in the research of 2,4-dichlorophenoxyacetic acid (2,4-D) toxicology and mutagenicity. The study highlights the trends and gaps in this field, emphasizing the need for future research to focus on molecular biology, especially gene expression, exposure assessment in humans, and pesticide degradation studies (Zuanazzi et al., 2020).
Challenges in Antioxidant Activity Estimation by DPPH Method
Research indicates significant influences of solvent type, water content, and ion concentration on the DPPH method used for estimating the antioxidant activity of compounds. This study underscores the need for standardizing the DPPH method and reveals the complexity of these systems (Dawidowicz et al., 2012).
Homogeneous Gas-Phase Formation of Chlorinated Compounds
A study on the high-temperature thermal decomposition of 2,4,6-trichlorophenol and 2,4,6-tribromophenol suggests significant contributions of gas-phase formation reactions to observed dioxin and furan yields in incinerators. This research aids in understanding the formation of toxic compounds under certain environmental conditions (Sidhu et al., 1995).
Photoreduction in Photosystem 2 Reactions
The use of diphenylcarbazide as an electron donor for photoreduction of 2,6-dichlorophenolindophenol by tris-washed chloroplasts provides a sensitive assay for photosystem 2 of chloroplasts. This study is significant in understanding the primary photochemical reactions of photosystem 2 (Vernon & Shaw, 1969).
Mode of Action of 2,4-Dichlorophenoxyacetic Acid as an Herbicide
Insight into the molecular action mode of 2,4-Dichlorophenoxyacetic acid (2,4-D) is provided, highlighting its mimicry of natural auxin at the molecular level. The physiological processes, perception, and signal transduction under herbicide treatment are detailed, contributing to our understanding of how this herbicide affects dicots (Song, 2014).
作用機序
Target of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid have been found to target plant growth hormones, specifically auxins .
Mode of Action
For instance, 2,4-Dichlorophenoxyacetic acid, a synthetic auxin, induces uncontrolled growth and eventually death in susceptible plants .
Biochemical Pathways
Related compounds such as 2,4-dichlorophenoxyacetic acid are known to affect the auxin signaling pathway, leading to uncontrolled growth and eventual death of susceptible plants .
Pharmacokinetics
Similar compounds such as 2,4-dichlorobenzyl alcohol have been found to have antimicrobial activity, suggesting they are absorbed and distributed in the body to some extent .
Result of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid are known to cause uncontrolled growth and eventual death in susceptible plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,4-Dichlorophenyl)-diphenoxyphosphorylmethanol. It is known, however, that similar compounds such as 2,4-Dichlorophenoxyacetic acid can remain in rivers, streams, and lakes, indicating that they are stable in various environmental conditions .
特性
IUPAC Name |
(2,4-dichlorophenyl)-diphenoxyphosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2O4P/c20-14-11-12-17(18(21)13-14)19(22)26(23,24-15-7-3-1-4-8-15)25-16-9-5-2-6-10-16/h1-13,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQANIQZMWKQPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=C(C=C(C=C2)Cl)Cl)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

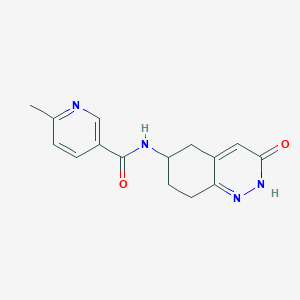
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2680867.png)
![(E)-3-(4-fluoroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2680868.png)
![3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzonitrile](/img/structure/B2680872.png)
![3-(2-methoxyethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680873.png)
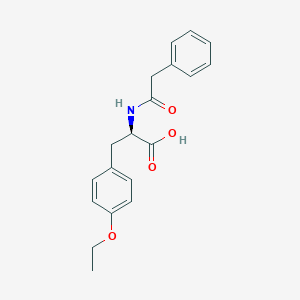
![Methyl 5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2680877.png)
![methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate](/img/structure/B2680878.png)

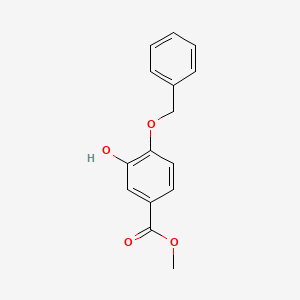
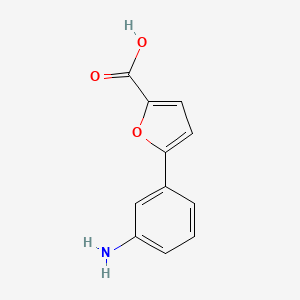
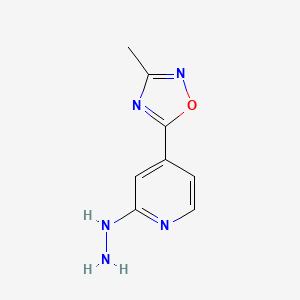

![Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2680889.png)